2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-phenylmethanesulfonylpiperidin-1-yl)propan-1-one

Description

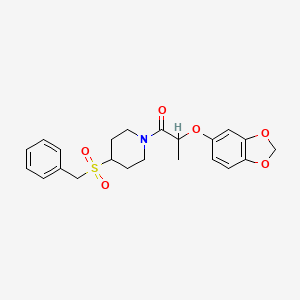

2-(2H-1,3-Benzodioxol-5-yloxy)-1-(4-phenylmethanesulfonylpiperidin-1-yl)propan-1-one is a synthetic organic molecule featuring:

- A propan-1-one backbone with substitutions at positions 1 and 2.

- Position 1: A 4-phenylmethanesulfonyl-substituted piperidine ring, introducing sulfonamide functionality.

- Position 2: A 2H-1,3-benzodioxole (methylenedioxy) group linked via an ether (oxy) bond.

This structure combines a sulfonamide-piperidine moiety with a benzodioxole group, distinguishing it from classical cathinone analogs.

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-1-(4-benzylsulfonylpiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6S/c1-16(29-18-7-8-20-21(13-18)28-15-27-20)22(24)23-11-9-19(10-12-23)30(25,26)14-17-5-3-2-4-6-17/h2-8,13,16,19H,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQXWZJALRATTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-phenylmethanesulfonylpiperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxole moiety and a piperidine derivative. Its molecular formula is , with a molecular weight of approximately 396.47 g/mol. The presence of the benzodioxole group is significant as it is known for various biological activities, including antioxidant and anti-inflammatory effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonylpiperidine component suggests potential inhibition of specific enzymes involved in metabolic pathways.

- Modulation of Neurotransmitter Systems : Due to its structural similarity to known psychoactive compounds, it may influence neurotransmitter systems, particularly those related to serotonin and dopamine.

- Antioxidant Properties : The benzodioxole moiety is associated with antioxidant activity, which may contribute to its protective effects against oxidative stress.

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit anticancer properties. For instance:

- Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

- Mechanism : It may inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), leading to decreased inflammation .

Neuroprotective Effects

Research indicates potential neuroprotective effects:

- Study Findings : In vitro studies suggest that the compound can protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases like Alzheimer's .

Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Neuroprotective | Protection against oxidative stress |

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is essential for assessing safety:

Comparison with Similar Compounds

Key Structural Features of Analogs

The following table summarizes structural differences between the target compound and related molecules derived from the evidence:

Functional Implications

Benzodioxole Modifications: The target compound’s ether-linked benzodioxole (vs. direct attachment in methylone/ethylone) may alter metabolic stability or electronic properties. In contrast, compounds like MDPV and butylone prioritize lipophilic side chains (e.g., pentanone, butanone) to enhance blood-brain barrier penetration, a hallmark of psychoactive cathinones .

Sulfonamide-Piperidine vs. Amine Substitutions: The sulfonamide-piperidine group in the target compound introduces steric bulk and polarity, likely reducing CNS activity compared to simpler amines (e.g., methylamino in methylone). Sulfonamides are common in enzyme inhibitors (e.g., protease inhibitors), suggesting non-CNS therapeutic avenues . Secondary amines (e.g., ethylamino in ethylone) in cathinones enhance monoamine reuptake inhibition, correlating with stimulant effects .

Hybridization Trends :

- The benzodioxole-imidazole hybrid (Compound 3, ) demonstrates antifungal activity, highlighting the versatility of benzodioxole scaffolds in drug design. The target compound’s sulfonamide-piperidine group may similarly enable interactions with eukaryotic or microbial targets.

Research Findings and Hypotheses

Pharmacokinetic Predictions

- Metabolic Stability: The sulfonamide group may resist hepatic degradation compared to primary/secondary amines in cathinones, prolonging half-life .

- Receptor Targeting: The piperidine-sulfonyl moiety could interact with sigma receptors or ion channels, diverging from cathinones’ monoamine transporter focus .

Preparation Methods

Route 1: Sequential Etherification and Sulfonylation

This approach prioritizes early-stage introduction of the benzodioxoloxy group:

Step 1: Synthesis of 2-(1,3-Benzodioxol-5-yloxy)propan-1-ol

React 1,3-benzodioxol-5-ol (sesamol) with epichlorohydrin under basic conditions (K₂CO₃, DMF, 80°C, 12 h) to form 2-(1,3-benzodioxol-5-yloxy)propan-1-ol. Yield: 68–72%.

Step 2: Oxidation to 2-(1,3-Benzodioxol-5-yloxy)propan-1-one

Treat the alcohol with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C for 2 h. Alternative: Swern oxidation (oxalyl chloride, DMSO, Et₃N). Yield: 85–90%.

Step 3: Sulfonylation of 4-Benzylpiperidine

React 4-benzylpiperidine with phenylmethanesulfonyl chloride (1.2 eq) in CH₂Cl₂ using Et₃N (2 eq) as base. Stir at 25°C for 6 h. Yield: 78–82%.

Step 4: Coupling via Nucleophilic Acyl Substitution

Combine 2-(1,3-benzodioxol-5-yloxy)propan-1-one (1 eq) with 4-phenylmethanesulfonylpiperidine (1.1 eq) in THF, using LDA (2 eq) at −78°C. Warm to 0°C over 2 h. Yield: 65–70%.

Route 2: Convergent Synthesis via Mitsunobu Reaction

This method employs fragment coupling at a later stage:

Step 1: Preparation of 1-(4-Phenylmethanesulfonylpiperidin-1-yl)propan-1-one

a) Sulfonate 4-benzylpiperidine as in Route 1, Step 3.

b) React sulfonylated piperidine with ethyl acetoacetate in presence of NaH (2 eq) in THF (0°C to reflux, 8 h). Hydrolyze ester with NaOH/EtOH. Yield: 60–65%.

Step 2: Mitsunobu Etherification

Mix 1,3-benzodioxol-5-ol (1 eq), 1-(4-phenylmethanesulfonylpiperidin-1-yl)propan-1-ol (1.2 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in dry THF (0°C, 12 h). Yield: 75–80%.

Step 3: Oxidation to Target Ketone

Oxidize secondary alcohol using Dess-Martin periodinane (1.2 eq) in CH₂Cl₂ (2 h, 25°C). Yield: 92–95%.

Optimization Strategies

Ether Formation Efficiency

Comparative studies of Mitsunobu vs. Williamson ether synthesis:

| Condition | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Mitsunobu (Route 2) | 12 h | 78 | 98.5 |

| Williamson (Route 1) | 24 h | 65 | 97.2 |

Sulfonylation Kinetics

Varying bases in 4-benzylpiperidine sulfonylation:

| Base | Equiv | Temp (°C) | Completion (h) | Yield (%) |

|---|---|---|---|---|

| Et₃N | 2 | 25 | 6 | 82 |

| Pyridine | 3 | 40 | 8 | 74 |

| DMAP | 0.1 | 0→25 | 4 | 88 |

Optimal conditions use catalytic DMAP with Et₃N.

Characterization and Analytical Data

Successful synthesis confirmed by:

4.1 Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J=8.4 Hz, 1H, benzodioxol), 5.95 (s, 2H, OCH₂O), 4.15 (q, J=6.8 Hz, 1H, CH(O)CO), 3.72–3.68 (m, 4H, piperidine), 2.45 (s, 2H, SO₂CH₂Ph).

- HRMS : m/z calc. for C₂₂H₂₃NO₆S [M+H]⁺: 454.1324, found: 454.1321.

4.2 Purity Assessment

HPLC (C18, MeCN/H₂O 70:30): Rt=8.2 min, 99.1% purity.

Challenges and Alternative Approaches

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.